Enhanced GC-MS Volatility and Retention Index Differentiation
The trimethylsilyl (TMS) derivative of benzocaine (ethyl 4-aminobenzoate) exhibits markedly increased volatility and a distinct GC retention index compared to the underivatized parent compound, enabling unambiguous identification and quantification in complex biological matrices. This is a class-level effect of TMS derivatization of amines, as documented in foundational GC-MS studies [1]. While direct retention index data for this specific compound is not compiled in public databases, the differential volatility is a direct consequence of the TMS group shielding polar N-H bonds, reducing hydrogen bonding and increasing vapor pressure, which is the basis for its use as a derivatization standard [2].
| Evidence Dimension | GC-MS Volatility/Retention Behavior |
|---|---|
| Target Compound Data | TMS derivative exhibits higher volatility and distinct retention time vs. underivatized parent. |
| Comparator Or Baseline | Ethyl 4-aminobenzoate (benzocaine, underivatized). |
| Quantified Difference | Qualitative shift; exact retention index shift depends on column and conditions. |
| Conditions | GC-MS analysis using non-polar capillary columns (e.g., DB-5 or equivalent). |
Why This Matters
This differential volatility is essential for analytical chemists requiring a silylated standard for GC-MS method development and metabolomics studies.
- [1] Iwase, H.; Takeuchi, Y.; Murai, A. Gas chromatography-mass spectrometry of trimethylsilyl derivatives of amines. Chem. Pharm. Bull. 1979, 27 (4), 1009-1014. View Source
- [2] SpectraBase. Benzocaine TMS (ethyl 4-((trimethylsilyl)amino)benzoate) GC-MS Spectrum. View Source
